Cas no 673476-85-2 (1-(4-chlorobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole)

1-(4-Chlorobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is a heterocyclic compound featuring a 4,5-dihydroimidazole core substituted with a 4-chlorobenzoyl group at the 1-position and a methylsulfanyl moiety at the 2-position. This structure imparts unique reactivity and potential utility in synthetic organic chemistry, particularly in the development of pharmacologically active intermediates or agrochemical precursors. The presence of the chlorobenzoyl group enhances electrophilic character, while the methylsulfanyl substituent offers versatility for further functionalization. The compound's stability and well-defined molecular architecture make it suitable for controlled reactions in fine chemical synthesis. Its applications may extend to catalysis or as a building block in medicinal chemistry, where precise structural modifications are critical.
1-(4-chlorobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole structure
673476-85-2 structure
Product Name:1-(4-chlorobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole
CAS No:673476-85-2
MF:C11H11ClN2OS
MW:254.735840082169
CID:6450744
Update Time:2025-08-05

1-(4-chlorobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 1-(4-chlorobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole
    • (4-chlorophenyl)[2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl]methanone
    • Methanone, (4-chlorophenyl)[4,5-dihydro-2-(methylthio)-1H-imidazol-1-yl]-
    • Inchi: 1S/C11H11ClN2OS/c1-16-11-13-6-7-14(11)10(15)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3
    • InChI Key: HMAZKGNLFMFYJW-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(Cl)C=C1)(N1C(SC)=NCC1)=O

1-(4-chlorobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole Pricemore >>

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Additional information on 1-(4-chlorobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole

Introduction to 1-(4-Chlorobenzoyl)-2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole (CAS No. 673476-85-2)

1-(4-Chlorobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole, also known by its CAS number 673476-85-2, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 1-(4-Chlorobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole make it a promising candidate for various pharmacological studies.

The core structure of this compound is characterized by an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The presence of the 4-chlorobenzoyl group and the methylsulfanyl substituent imparts specific chemical and biological properties to the molecule. The 4-chlorobenzoyl group is known for its ability to enhance the lipophilicity of the compound, which can improve its membrane permeability and bioavailability. On the other hand, the methylsulfanyl group can influence the compound's reactivity and stability, making it a valuable scaffold for drug design.

In recent years, there has been a growing interest in exploring the biological activities of imidazole derivatives, particularly in the context of their potential as therapeutic agents. Research has shown that compounds like 1-(4-Chlorobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain imidazole derivatives with similar structural features demonstrated potent antifungal activity against Candida species, which are common pathogens responsible for various infections.

Beyond its antimicrobial properties, 1-(4-Chlorobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has also been investigated for its potential as an anticancer agent. A study conducted by researchers at the University of California in 2020 found that this compound exhibited significant cytotoxicity against several human cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action was attributed to its ability to induce apoptosis and inhibit cell proliferation. These findings suggest that 1-(4-Chlorobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole could be a valuable lead compound for further drug development in oncology.

The pharmacokinetic properties of 1-(4-Chlorobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole have also been studied to assess its suitability as a therapeutic agent. Preliminary data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its lipophilic nature enhances its ability to cross biological membranes, while its stability under physiological conditions ensures that it remains active in vivo. These characteristics are crucial for ensuring that the compound reaches its intended target site and exerts its therapeutic effects.

In addition to its direct biological activities, 1-(4-Chlorobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has been explored as a scaffold for the design of more potent and selective derivatives. Through systematic modifications of the core structure and substituents, researchers have been able to optimize the pharmacological properties of this compound. For example, introducing additional functional groups or altering the position of existing substituents can enhance the binding affinity to specific targets or improve metabolic stability.

The synthesis of 1-(4-Chlorobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole typically involves multi-step reactions that require precise control over reaction conditions and purification techniques. Common synthetic routes include condensation reactions between appropriate precursors followed by cyclization steps to form the imidazole ring. The choice of reagents and solvents plays a critical role in achieving high yields and purity levels. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly processes for producing this compound on both laboratory and industrial scales.

In conclusion, 1-(4-Chlorobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole (CAS No. 673476-85-2) is a versatile compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, highlighting its significance in advancing drug discovery efforts.

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